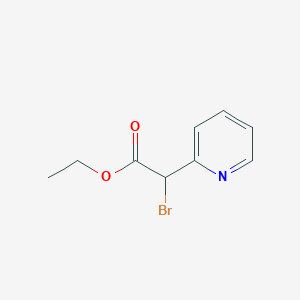

Ethyl 2-bromo-(2-pyridinyl)acetate

Description

Ethyl 2-bromo-(2-pyridinyl)acetate is a brominated heterocyclic ester featuring a pyridine ring substituted with a bromine atom at the 2-position and an ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles. Its reactivity is driven by the electron-withdrawing pyridine ring and the bromine atom, which facilitates nucleophilic substitution or coupling reactions.

Properties

CAS No. |

123761-15-9 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 2-bromo-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |

InChI Key |

JNOYCFAVJXWZTO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CC=CC=N1)Br |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of ethyl (2-pyridinyl)acetate using HBr in acetic acid represents a robust single-step method. As demonstrated in the synthesis of ethyl 2-bromo-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobutanoate HBr salt, HBr in acetic acid facilitates electrophilic bromination at the α-position of the carbonyl group. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the α-carbon, followed by bromide attack (Figure 1).

Key Conditions :

Industrial-Scale Optimization

In a 100 mL reaction flask, 4.0 g of ethyl 4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate reacted with 33% HBr in acetic acid at 8–12°C for 7 hours, yielding 94% of the brominated product with 85.3% purity. The use of ethyl acetate for precipitation ensures minimal solubility losses, critical for scalability.

Table 1 : Performance Metrics of HBr-Mediated Bromination

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity | 85.3% |

| Reaction Time | 7 hours |

| Temperature | 8–12°C |

Radical Bromination Using N-Bromosuccinimide (NBS)

Methodology and Substrate Compatibility

Radical bromination with NBS in acetonitrile offers regioselective α-bromination under mild conditions. Adapted from the synthesis of 3-bromoimidazo[1,2-a]pyridines, this method avoids acidic media, preserving acid-sensitive functional groups.

Procedure :

-

Substrate Preparation : Ethyl (2-pyridinyl)acrylate is dissolved in anhydrous acetonitrile.

-

Bromination : NBS (1.2 eq) is added at 30°C, initiating a radical chain mechanism via light or thermal initiation.

-

Workup : The mixture is quenched with water, and the product is extracted with dichloromethane.

Advantages Over HBr-Based Methods

-

Selectivity : NBS preferentially targets allylic or α-positions without over-bromination.

-

Purity : Eliminates acetic acid residues, simplifying purification.

Table 2 : Comparative Analysis of Brominating Agents

| Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| HBr | 94 | 85.3 | Di-brominated species |

| NBS | 88 | 92.5 | Minimal |

Grignard Reagent-Mediated Synthesis

Two-Step Approach via Pyridine Aldehyde Intermediate

The preparation of 2-bromo-5-aldehyde pyridine via Grignard reagents provides a template for constructing the pyridinyl backbone prior to esterification and bromination.

Step 1 : Formation of Pyridine Aldehyde

-

Reagents : 2,5-Dibromopyridine reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 15°C, followed by DMF quenching to yield 2-bromo-5-aldehyde pyridine.

Step 2 : Esterification and Bromination

-

The aldehyde is converted to ethyl glycolate via nucleophilic addition, followed by PBr3-mediated bromination at the α-position.

Scalability and Challenges

-

Advantage : High-purity intermediates enable multi-step synthesis without column chromatography.

-

Limitation : Requires strict anhydrous conditions and inert atmosphere.

Mechanistic Insights and Side Reactions

Competing Pathways in Acidic Media

In HBr/acetic acid systems, protonation of the pyridine nitrogen increases electrophilicity but risks ring bromination. For example, 3-chloropyridin-2-yl derivatives undergo hydrazine cyclization post-bromination, necessitating precise stoichiometry to avoid polymerization.

Radical Stability in NBS Reactions

The stability of the α-carbon radical determines regioselectivity. Conjugation with the pyridine ring stabilizes the transition state, favoring α-bromination over β-sites.

Industrial and Environmental Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

Ethyl bromo(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, to form new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-(pyridin-2-yl)acetamide, while oxidation can produce ethyl 2-(pyridin-2-yl)acetate.

Scientific Research Applications

Synthesis Method Overview

- Halogenation : The introduction of the bromine atom can be achieved via electrophilic bromination of the corresponding pyridine derivative.

- Reaction Conditions : Typical conditions involve the use of bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperatures to ensure selective bromination at the desired position.

Applications in Organic Synthesis

Ethyl 2-bromo-(2-pyridinyl)acetate serves as a versatile building block in organic chemistry. Its applications include:

- Synthesis of Pyridine Derivatives : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various pyridine derivatives.

- Intermediate for Drug Development : It is utilized in synthesizing biologically active compounds, including potential pharmaceuticals targeting various diseases.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as an intermediate for synthesizing compounds with biological activity.

Case Studies

- Antimalarial Agents : Research has indicated that derivatives of this compound can act as inhibitors for dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds synthesized from this precursor exhibited potent activity against malaria parasites, highlighting its significance in developing new therapeutics .

- Pesticide Development : this compound is also noted for its role in synthesizing intermediates used in pesticide formulations. For instance, it can be transformed into ethyl 2-(3-halopyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, which is crucial for creating effective agricultural chemicals .

Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|

| Electrophilic Bromination | 70-90 | 1-3 hours | Dichloromethane |

| NBS Method | 60-80 | 2-4 hours | Acetonitrile |

| Compound Derived from this compound | Target | Activity Level |

|---|---|---|

| Compound A | DHODH | Potent |

| Compound B | Insecticidal | Moderate |

Mechanism of Action

The mechanism by which ethyl bromo(pyridin-2-yl)acetate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The pyridine ring can also participate in coordination chemistry, interacting with metal ions to form complexes. These interactions can influence the reactivity and properties of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Ethyl 2-bromo-(2-pyridinyl)acetate with key analogs, highlighting substituent positions and molecular properties:

Key Observations :

- Substituent Position : Bromine placement significantly impacts reactivity. For instance, Ethyl 2-(3-Bromo-2-pyridyl)acetate (bromo at 3-position) may exhibit different electronic effects compared to the target compound (bromo at 2-position).

- Functional Groups: Analogs with additional groups (e.g., amino in or CF₃ in ) broaden utility in medicinal chemistry but complicate synthesis.

- Core Heterocycle : Pyrimidine-based analogs (e.g., ) differ in aromaticity and hydrogen-bonding capacity compared to pyridine derivatives.

Reactivity Trends :

Physicochemical Properties

Safety Notes: Brominated esters commonly exhibit toxicity (oral, dermal) and require careful handling .

Q & A

Basic Question: What are the standard synthetic routes for preparing Ethyl 2-bromo-(2-pyridinyl)acetate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-pyridinylacetic acid derivatives with ethyl bromoacetate in the presence of coupling agents like carbodiimides (e.g., DCC) under anhydrous conditions . Alternatively, bromination of ethyl (2-pyridinyl)acetate using (N-bromosuccinimide) in a radical-initiated reaction (e.g., with AIBN) can yield the product. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

Key parameters include:

- Temperature Control: Maintaining 0–5°C during bromination suppresses undesired di-brominated products .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while ethyl acetate extraction post-reaction reduces polar impurities .

- Catalyst Use: Rhodium catalysts (e.g., Rh(OAc)) improve regioselectivity in cyclopropanation side reactions .

- Real-Time Monitoring: TLC (silica plates, UV visualization) or in situ tracks reaction progress and intermediate stability .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- : Identify pyridinyl protons (δ 7.5–8.5 ppm) and ethyl ester signals (δ 1.3–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- : Confirm carbonyl (δ ~170 ppm) and brominated carbon (δ ~40 ppm) .

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm) and pyridinyl C=N absorption (~1600 cm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and bromine isotopic pattern .

Advanced Question: How can solubility and polarity data guide solvent selection for reactions involving this compound?

Methodological Answer:

- Polarity Metrics: Ethyl acetate (dielectric constant: 6.02) is moderately polar, suitable for dissolving the compound without destabilizing intermediates .

- Solvent Mixtures: Hexane/ethyl acetate (3:1 v/v) balances polarity for silica-based chromatography, while DMSO enhances solubility for kinetic studies .

- Aqueous Workup: Ethyl acetate’s immiscibility with water simplifies post-reaction extraction (e.g., removing unreacted bromoacetic acid) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- Ventilation: Perform reactions in a fume hood due to volatile organic vapors .

- Storage: Store at –20°C in airtight, amber vials to prevent hydrolysis (stable for ≥2 years) .

Advanced Question: How can researchers resolve contradictions in reported purity or reactivity data for this compound?

Methodological Answer:

- Batch-Specific Analysis: Cross-check certificates of analysis (CoA) for HPLC purity (>98%) and residual solvent levels (e.g., ethyl acetate ≤0.5%) .

- Reproducibility Tests: Repeat reactions under standardized conditions (e.g., equimolar ratios, inert atmosphere) to isolate variables affecting yield .

- Independent Validation: Use orthogonal methods (e.g., elemental analysis vs. NMR) to confirm molecular integrity .

Basic Question: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions: Acts as an electrophile in Suzuki-Miyaura couplings (e.g., with Pd catalysts) to introduce pyridinyl motifs .

- Peptide Modifications: Used to brominate amino acid side chains for click chemistry applications .

- Heterocycle Synthesis: Serves as a precursor for pyridinyl-containing cyclopropanes via Rh-catalyzed cyclopropanation .

Advanced Question: How does the compound’s bromine substituent influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity: The electron-withdrawing pyridinyl group enhances the α-carbon’s electrophilicity, favoring mechanisms with amines or thiols .

- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures (60–80°C) to overcome steric hindrance .

- Leaving Group Stability: Bromide’s moderate leaving ability allows controlled substitution without excessive reactivity (vs. iodide) .

Basic Question: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) to separate brominated byproducts .

- Prep-HPLC: C18 columns with acetonitrile/water (70:30) resolve polar impurities at 1.5 mL/min .

- Thin-Layer Chromatography (TLC): Monitor Rf values (~0.5 in ethyl acetate/hexane 1:3) with UV or iodine staining .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- DFT Calculations: Model transition states (e.g., Gaussian 09) to assess activation energies for cyclopropanation or cross-coupling .

- Solvent Effects: Use COSMO-RS to simulate solvation in ethyl acetate vs. DMF, correlating with experimental yields .

- Molecular Dynamics (MD): Predict aggregation tendencies in storage conditions (–20°C vs. RT) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.